molecular formula C11H8ClNO2 B8426171 2-(6-Chloro-3-pyridyl)-1-(2-furyl)-1-ethanone

2-(6-Chloro-3-pyridyl)-1-(2-furyl)-1-ethanone

Cat. No.: B8426171
M. Wt: 221.64 g/mol
InChI Key: LQSVDFBZKRZVQD-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-pyridyl)-1-(2-furyl)-1-ethanone is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-1-(furan-2-yl)ethanone

InChI

InChI=1S/C11H8ClNO2/c12-11-4-3-8(7-13-11)6-9(14)10-2-1-5-15-10/h1-5,7H,6H2

InChI Key

LQSVDFBZKRZVQD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-furaldehyde (7.9 g, 82.2 mmol) and zinc (II) iodide (110 mg, 0.345 mmol) was dropwise added trimethylsilyl cyanide (11.0 ml, 82.5 mmol) over 10 minutes at 0° C. under an atmosphere of nitrogen gas, followed by stirring as it was. After 30 minutes, the reaction mixture was diluted with tetrahydrofuran (200 ml) and then cooled to −78° C. A 1.0M solution of lithium bis(trimethylsilyl)amide in tetrahydrofuran (86 ml, 86 mmol) was added dropwise thereto over 1 hour and then a solution of (6-chloro-3-pyridyl)methyl methanesulfonate (18.1 g, 81.7 mmol) in tetrahydrofuran (50 ml) was added dropwise over 1.5 hours thereto, followed by stirring while gradually elevated to room temperature. After 12.5 hours, a 1.0M solution of tetrabutylammonium fluoride in tetrahydrofuran (86 ml, 86 mmol) was added thereto, followed by stirring as it was. After further 30 minutes, the reaction mixture was diluted with a saturated aqueous ammonium chloride solution and ethyl acetate. The resulting organic layer was washed with a saturated aqueous ammonium chloride solution twice, dried over anhydrous sodium sulfate and concentrated. The residue was subjected to silica gel column chromatography (elution solvent; hexane, hexane:ethyl acetate=10:1, 4:1, 3:1, and 2:1) and then suspended in hexane. Subsequently, the resulting precipitates were collected by filtration, to give the title compound (11.9 g, 54%) as a pale brown solid.
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